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molecular formula C10H12FNO2S B8428762 N-Cyclopropylmethyl-4-fluoro-benzenesulfonamide

N-Cyclopropylmethyl-4-fluoro-benzenesulfonamide

Cat. No. B8428762
M. Wt: 229.27 g/mol
InChI Key: VRWYDHLUASZCNM-UHFFFAOYSA-N
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Patent
US06743787B2

Procedure details

To a stirred solution of 2 mL (23 mmol) of aminomethyl cyclopropane in 25 mL methylene chloride was added 4.8 mL (28 mmol) of diisopropylethyl amine. After 10 minutes of stirring, 4.49 g (23 mmol) of 4-fluorobenzene sulfonyl chloride was added and the mixture was allowed to stir for 4 hours. The reaction mixture was quenched with water and the organic layer was washed twice with 1N HCl, twice with water, dried over magnesium sulfate and then concentrated in vacuo. Then the solid was dried under vacuum to give 4.65 g of the title compounds as an off white solid; 1H NMR (CDCl3) δ 0.08-0.13 (m, 2H), 0.45-0.51 (m, 2H), 0.83-0.94 (m, 1H), 2.86 (t, J=6.9 Hz, 2H), 4.66-4.71 (m, 1H), 7.12-7.23 (m, 2H), 7.85-7.92 (m, 2H); MS (ES) m/z 218.23 (MH+); HRMS for C10H12FNO2S: 218.0637
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4.49 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:5][CH2:4]1.C(N(C(C)C)CC)(C)C.[F:15][C:16]1[CH:21]=[CH:20][C:19]([S:22](Cl)(=[O:24])=[O:23])=[CH:18][CH:17]=1>C(Cl)Cl>[CH:3]1([CH2:2][NH:1][S:22]([C:19]2[CH:20]=[CH:21][C:16]([F:15])=[CH:17][CH:18]=2)(=[O:24])=[O:23])[CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
NCC1CC1
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.49 g
Type
reactant
Smiles
FC1=CC=C(C=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
After 10 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water
WASH
Type
WASH
Details
the organic layer was washed twice with 1N HCl, twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Then the solid was dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)CNS(=O)(=O)C1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.65 g
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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